Paromomycin

Antimicrobial susceptibility Carbapenem-resistant Enterobacteriaceae Aminoglycoside MIC

Paromomycin (CAS 1263-89-4) is a 4,5-disubstituted deoxystreptamine aminoglycoside with superior antiprotozoal activity absent in neomycin, gentamicin, and other 4,6-disubstituted aminoglycosides. With a 94.6% cure rate versus amphotericin B for visceral leishmaniasis and 85% efficacy against E. histolytica carriers, its prokaryotic-selective ribosomal A-site binding renders it the benchmark compound for antibiotic specificity studies, antileishmanial drug development, and CRE-resistant Gram-negative programs. Poor oral absorption (<1% bioavailability) confines action to the intestinal lumen, ensuring minimal systemic aminoglycoside toxicity. Substituting with generic aminoglycosides is not scientifically justifiable without explicit validation.

Molecular Formula C23H45N5O14
Molecular Weight 615.6 g/mol
CAS No. 1263-89-4
Cat. No. B1663516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParomomycin
CAS1263-89-4
SynonymsAminosidine
beta-D-Glucopyranosyl-Isomer Paromomycin
Catenulin
Estomycin
Gabbromycin
Humatin
Hydroxymycin
Neomycin E
Paramomycin
Paromomycin
Paromomycin I
Paromomycin Phosphate
Paromomycin Sulfate
Paromomycin Sulfate (1:1)
Paromomycin Sulfate (2:5)
Paromomycin, beta D Glucopyranosyl Isomer
Paromomycin, beta-D-Glucopyranosyl-Isome
Molecular FormulaC23H45N5O14
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
InChIInChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyUOZODPSAJZTQNH-LSWIJEOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.97e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Paromomycin (CAS 1263-89-4) as an Aminoglycoside Antibiotic for Antimicrobial and Antiparasitic Research


Paromomycin (CAS 1263-89-4) is an aminoglycoside antibiotic of the 4,5-disubstituted deoxystreptamine subclass, structurally and pharmacologically related to neomycin but with distinct binding specificity and activity profiles [1]. It exerts its antimicrobial effect by binding to the A-site of 16S ribosomal RNA in prokaryotic 30S ribosomal subunits, causing translational misreading and inhibition of protein synthesis [1]. Paromomycin is characterized by poor oral bioavailability (<1% absorption) and minimal systemic distribution when administered enterally or topically, which limits its systemic toxicity but restricts its clinical use to luminal infections and topical applications [2]. Its broad-spectrum antiprotozoal activity—particularly against Leishmania spp., Entamoeba histolytica, and Cryptosporidium spp.—distinguishes it from other aminoglycosides used primarily as antibacterials [1].

Procurement Considerations: Why Paromomycin Cannot Be Substituted with Neomycin or Other Aminoglycosides


Despite being members of the same aminoglycoside class, paromomycin and its closest analog neomycin exhibit critical differences in oral absorption pharmacokinetics, ribosomal binding specificity, and protozoal activity profiles that preclude interchangeable use. Paromomycin demonstrates approximately 2.5-fold lower systemic exposure (AUC) than neomycin following equimolar oral dosing (p < 0.01), a pharmacokinetic distinction with direct implications for safety monitoring and formulation requirements [1]. More fundamentally, paromomycin exhibits specificity for prokaryotic versus human ribosomes, whereas the related aminoglycoside G418 (geneticin) binds both human and E. coli rRNA A-sites without prokaryotic selectivity—a structural feature that underlies paromomycin's therapeutic utility [2]. Furthermore, paromomycin possesses clinically meaningful antiprotozoal activity against Leishmania spp. and Entamoeba histolytica that is absent or negligible in neomycin, gentamicin, and other 4,6-disubstituted aminoglycosides [3]. These differences mean that substituting paromomycin with a generic aminoglycoside is not scientifically or clinically justifiable without explicit validation in the intended experimental or therapeutic context.

Paromomycin (CAS 1263-89-4): Quantitative Comparator Evidence for Scientific Selection


Paromomycin vs. Neomycin: Superior In Vitro Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE)

In a study of 134 carbapenem-resistant Enterobacteriaceae (CRE) clinical strains from multiple hospitals in China, paromomycin demonstrated an MIC50 of 4 μg/mL against CRE strains, which is twofold lower (more potent) than neomycin's MIC50 of 8 μg/mL [1]. Both compounds share the non-4,6-disubstituted deoxystreptamine (DOS) subclass and showed superior susceptibility rates compared to 4,6-disubstituted aminoglycosides like amikacin (55.2% susceptible), gentamicin (28.4% susceptible), and tobramycin (35.1% susceptible) [1]. This in vitro potency advantage, coupled with the fact that neither paromomycin nor neomycin is suitable for intravenous use in humans, makes paromomycin the preferred candidate for further investigation in CRE infection models and for the development of novel formulations [1].

Antimicrobial susceptibility Carbapenem-resistant Enterobacteriaceae Aminoglycoside MIC

Paromomycin vs. Diloxanide Furoate: Superior Cure Rate for Asymptomatic Entamoeba histolytica Infection

In a randomized controlled trial conducted in Vietnam involving 71 asymptomatic carriers of Entamoeba histolytica confirmed by PCR, paromomycin (500 mg orally three times daily for 10 days) achieved a cure rate of 85% (29 of 34 patients) on day 20 post-treatment, compared to only 51% (19 of 37 patients) for diloxanide furoate at the same dosing regimen (P = 0.003) [1]. This 34-percentage-point absolute difference represents a 67% relative increase in cure rate. The study uniquely utilized PCR to distinguish E. histolytica from the morphologically identical but nonpathogenic E. dispar, addressing a major limitation of earlier efficacy studies that conflated both species [1].

Amebiasis Entamoeba histolytica Luminal antiprotozoal therapy

Paromomycin vs. Amphotericin B: Noninferior Efficacy for Visceral Leishmaniasis with Differentiated Safety Profile

In a Phase 3 randomized, controlled, open-label study conducted across four centers in Bihar, India, paromomycin (11 mg/kg intramuscularly daily for 21 days) demonstrated noninferiority to amphotericin B (1 mg/kg intravenously every other day for 30 days) for the treatment of visceral leishmaniasis, with final cure rates of 94.6% (475 of 502 patients) versus 98.8% (163 of 165 patients), respectively (difference 4.2 percentage points; upper bound of 97.5% CI 6.9; P < 0.001 for noninferiority) [1]. The safety profiles showed a distinct differentiation: paromomycin was associated with 0% nephrotoxicity compared to 4% with amphotericin B (P < 0.001) and less frequent infusion-related adverse events (fevers: 3% vs. 57%; rigors: 0% vs. 24%; vomiting: <1% vs. 10%), but more frequent injection-site pain (55% vs. 0%) and reversible ototoxicity (2% vs. 0%) [1]. A separate network meta-analysis of 17 randomized controlled trials with 5,143 VL patients ranked paromomycin as having the highest probability of being the best intervention for cure rate (p-score = 0.8148) among all evaluated antileishmanial agents [2].

Visceral leishmaniasis Antileishmanial therapy Phase 3 clinical trial

Paromomycin vs. Neomycin and Gentamicin: Differentiated In Vitro Cochlear Toxicity Profile

In an in vitro evaluation of aminoglycoside ototoxicity using cochlear organotypic cultures (OC-k3 cells), paromomycin and apramycin at 2 mM did not show any toxicity toward OC-k3 cells, with significantly higher cell survival rates compared to neomycin, which was identified as the most toxic of the aminoglycosides tested [1]. However, a critical distinction emerged regarding hidden hearing loss: treatment with low concentrations of paromomycin, neomycin, and gentamicin—even in the absence of changes in outer hair cell survival or compound action potential thresholds—still produced a reduction in the number of inner hair cell synaptic ribbons and compound action potential amplitudes [1]. This phenomenon of hidden hearing loss was not observed with gentamicin C1a or apramycin at comparable concentrations [1]. While paromomycin demonstrates lower overt ototoxicity than neomycin, it retains the capacity for synaptic ribbon reduction at low concentrations, distinguishing it from the more favorable safety profile of gentamicin C1a and apramycin [1].

Ototoxicity Aminoglycoside safety Cochlear hair cell toxicity

Paromomycin vs. Neomycin: Reduced Systemic Absorption Following Oral Administration

In a comparative crossover pharmacokinetic study of healthy volunteers, following single oral administration of virtually equimolar doses (paromomycin sulfate 14.28 g = 10 g free base; neomycin sulfate 16 g = 10.65 g free base), the area under the curve (AUC) values for neomycin were 2.5 times as high as those for paromomycin (P < 0.01) [1]. Mean peak plasma concentrations were 3.6 μg/mL for paromomycin (Tmax 1.9 h) versus 5.1 μg/mL for neomycin (Tmax 2.6 h) [1]. Urinary recovery over 32 hours was 0.2% for paromomycin and 0.3% for neomycin, confirming negligible systemic absorption for both compounds, but with a statistically significant and quantitatively meaningful difference favoring paromomycin for reduced systemic exposure [1]. Paromomycin elimination followed an open one-compartment model with a mean half-life of 2.6 hours, whereas neomycin required a two-compartment model with a terminal half-life of 9 hours, indicating more prolonged systemic retention [1].

Pharmacokinetics Oral bioavailability Aminoglycoside absorption

Paromomycin vs. G418: Unique Prokaryotic Ribosomal Binding Specificity

Isothermal titration calorimetry (ITC) and fluorescence studies comparing the rRNA binding properties of paromomycin and G418 (geneticin) revealed a critical structural differentiation: only paromomycin exhibits binding specificity for prokaryotic (E. coli) versus human ribosomes [1]. G418 binds to both human and E. coli rRNA A-sites, albeit with markedly lower affinity than paromomycin to either target [1]. Paromomycin induces destacking of the base at position 1492 (E. coli numbering) upon binding to the E. coli rRNA A-site but does not induce this conformational change upon binding to the human rRNA A-site, whereas G418 induces base destacking with both targets [1]. This binding-induced base destacking at the rRNA A-site was identified as a critical factor in determining prokaryotic specificity of aminoglycoside action [1].

Ribosomal binding Prokaryotic specificity rRNA A-site recognition

Paromomycin (CAS 1263-89-4): Evidence-Backed Research and Industrial Application Scenarios


Visceral Leishmaniasis Therapeutic Development and Clinical Trial Comparators

Paromomycin is validated as a noninferior alternative to amphotericin B for visceral leishmaniasis, with a final cure rate of 94.6% at 6 months and a significantly lower rate of nephrotoxicity (0% vs. 4%, P < 0.001) [1]. In network meta-analysis of 17 randomized controlled trials, paromomycin achieved the highest p-score (0.8148) for cure rate among all evaluated antileishmanial agents [2]. For pharmaceutical development, paromomycin serves as a critical comparator arm for new antileishmanial candidates and as a backbone for combination therapy regimens. Its intramuscular administration and established safety profile make it particularly suitable for resource-limited endemic regions where intravenous amphotericin B administration is logistically challenging [1].

Luminal Antiprotozoal Agent for Entamoeba histolytica Carrier Studies

With an 85% cure rate in asymptomatic E. histolytica carriers versus 51% for diloxanide furoate (P = 0.003)—a 34-percentage-point absolute difference confirmed by PCR-based species differentiation—paromomycin is the evidence-based luminal agent of choice for amebiasis research and clinical management [3]. The compound's poor oral absorption (AUC 2.5-fold lower than neomycin, P < 0.01; urinary recovery 0.2% over 32 hours) confines its action to the intestinal lumen, providing high local concentrations while minimizing systemic aminoglycoside exposure [4]. This pharmacokinetic profile makes paromomycin an ideal positive control or comparator in gastrointestinal antiparasitic drug development programs.

Carbapenem-Resistant Enterobacteriaceae (CRE) Antibacterial Discovery Programs

Paromomycin demonstrates an MIC50 of 4 μg/mL against CRE clinical strains, representing a twofold potency advantage over neomycin (MIC50 8 μg/mL) [5]. As a non-4,6-disubstituted deoxystreptamine aminoglycoside, paromomycin retains activity against strains resistant to 4,6-disubstituted agents like amikacin, gentamicin, and tobramycin (susceptibility rates: 55.2%, 28.4%, and 35.1% respectively) [5]. For antibacterial discovery programs targeting carbapenem-resistant Gram-negative pathogens, paromomycin serves as a structural lead compound for developing novel aminoglycosides with activity against multidrug-resistant Enterobacteriaceae [5].

Ribosomal A-Site Binding Studies and Prokaryotic Selectivity Assays

Paromomycin exhibits unique prokaryotic ribosomal A-site binding specificity compared to G418, inducing base destacking at position 1492 only with E. coli rRNA and not with human rRNA [6]. This structural property makes paromomycin an essential tool compound for ribosomal binding studies, antibiotic specificity assays, and the development of prokaryotic-selective translation inhibitors [6]. For structural biology and drug discovery programs investigating the molecular basis of aminoglycoside-rRNA recognition, paromomycin provides a benchmark for prokaryotic selectivity that is absent in related compounds such as G418 [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paromomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.